molecular formula C13H13N3O5 B2843787 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione CAS No. 301326-86-3

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B2843787
CAS No.: 301326-86-3
M. Wt: 291.263
InChI Key: HAAATWMYWACGEI-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione is a chemical compound that features a morpholine ring attached to an isoindoline-1,3-dione structure with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the Mannich reaction, where morpholine, formaldehyde, and 4-nitroisoindoline-1,3-dione are reacted together. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at a temperature around 60°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Mannich reaction and subsequent purification steps would be critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Reduction: The major product would be 2-(Morpholinomethyl)-4-aminoisoindoline-1,3-dione.

    Substitution: Products depend on the nucleophile used, resulting in various substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione involves its interaction with biological targets such as enzymes. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholinomethyl)acrylonitrile: Similar in structure but with an acrylonitrile group instead of the isoindoline-1,3-dione.

    4-Nitroisoindoline-1,3-dione: Lacks the morpholine moiety but shares the core structure.

Uniqueness

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione is unique due to the combination of the morpholine ring and the nitroisoindoline-1,3-dione core. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-14-4-6-21-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAATWMYWACGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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